molecular formula C6H6O B073932 Furan, 2-ethenyl- CAS No. 1487-18-9

Furan, 2-ethenyl-

Cat. No. B073932
CAS RN: 1487-18-9
M. Wt: 94.11 g/mol
InChI Key: QQBUHYQVKJQAOB-UHFFFAOYSA-N
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Description

"Furan, 2-ethenyl-" refers to a class of organic compounds characterized by a furan ring substituted with an ethenyl group. These compounds are significant due to their unique optical and electronic properties, making them useful in various applications such as in the development of optical materials.

Synthesis Analysis

  • Kumar et al. (2019) discussed the synthesis of p-phenyl ethenyl-E-furans, analyzing the optical properties induced by various substituents (Kumar et al., 2019).
  • Krayushkin et al. (2001) developed procedures for synthesizing substituted bis(2,5-dimethyl-3-thienyl)furans, demonstrating photochromic properties in these compounds (Krayushkin et al., 2001).

Molecular Structure Analysis

  • Jiang et al. (2014) studied the molecular structure of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block, providing insights into the physical properties of furan-based polyesters (Jiang et al., 2014).
  • Moussallem et al. (2013) investigated conjugated systems based on 2,5-di(cyanovinyl)furan, analyzing their electronic properties and solid-state arrangements (Moussallem et al., 2013).

Chemical Reactions and Properties

  • Guang-ming (2012) synthesized specific ethenylfuran compounds through reactions like Vilsmier reaction and elimination reaction (Liu Guang-ming, 2012).
  • Protti et al. (2012) described a one-step metal-free photochemical synthesis of 2-substituted benzo[b]furans (Protti et al., 2012).

Physical Properties Analysis

  • Hu et al. (2004) explored the synthesis of conformationally restricted benzo[b]furans, which has implications for understanding the physical properties of these compounds (Hu et al., 2004).

Chemical Properties Analysis

  • Laughton et al. (1995) conducted a crystallographic and spectroscopic study on the complex between DNA and a furan derivative, providing insights into the chemical interaction and properties of furan compounds (Laughton et al., 1995).
  • Škorić et al. (2004) studied styryl substituted annelated furan derivatives, focusing on their photochemical properties (Škorić et al., 2004).

Scientific Research Applications

  • Electrochemical Applications : Ethenylfuran derivatives have been studied for their electrochemical behavior when used in polymers, showing improved redoxability and electroactivity under certain conditions (Shilabin & Entezami, 2000).

  • Synthesis and Spectroscopy : The synthesis and structural elucidation of various ethenylfuran derivatives have been explored, contributing to the understanding of their chemical properties (Cvijin, Marinić, & Šindler-Kulyk, 1998).

  • Solar Cell Applications : Phenothiazine derivatives with ethenylfuran as a linker have been used in dye-sensitized solar cells, demonstrating significant improvements in solar energy-to-electricity conversion efficiency (Kim et al., 2011).

  • Optical Properties : The optical properties of p-phenyl ethenyl-E-furans have been tuned for potential applications in photonics and electronics, with studies focusing on solvatochromism and density functional theory (Kumar et al., 2019).

  • Drug Development : Ethenylfuran derivatives like 2,5-Bis(4-guanylphenyl)furan have shown potential in drug development, particularly for their binding affinity to DNA, which is important in the treatment of certain diseases (Laughton et al., 1995).

  • Photochromic Properties : Diarylethenes containing ethenylfuran bridges have been synthesized for their photochromic properties, which are valuable in the development of light-responsive materials (Krayushkin et al., 2001).

Safety And Hazards

“Furan, 2-ethenyl-” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future of furan compounds lies in the switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

properties

IUPAC Name

2-ethenylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBUHYQVKJQAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073261
Record name 2-Ethenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan, 2-ethenyl-

CAS RN

1487-18-9, 31093-57-9
Record name Furan, 2-ethenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001487189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Vinylfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031093579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Vinylfuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ethenylfuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FURAN, 2-ETHENYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5MN67I54D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AL Mndzhoyan, MG Tsinker, SZ Bil'bulyan… - Pharmaceutical …, 1974 - Springer
… To find out whether the increased penicillinase resistance is due to the presence of a double bond in the furan-2-ethenyl penicillins or to the increased distance between the furan ring …
Number of citations: 3 link.springer.com
I Mulyawanti, SI Kailaku, ANA Syah - IOP Conference Series …, 2019 - iopscience.iop.org
Coconut shell liquid smoke is produced from a chemical pyrolysis process that involved smoke bearing water vapor from burning coconut shells in very high temperature. Materials used …
Number of citations: 4 iopscience.iop.org
G Reineccius - Source Book of Flavors, 1994 - Springer
Chapter 13 Page 1 Chapter 13 Flavoring Ingredients Classified As GRAS By the Flavor Extract Manufacturers Association List No. 41 (Hall and Oser 1970) 3143 2,4-Dimethyl-2-…
Number of citations: 0 link.springer.com
FM Mustafa, AA Abdel Khalek, AA Mahboob… - Molecules, 2023 - mdpi.com
The modulation of molecular characteristics in metal-free organic dyes holds significant importance in dye-sensitized solar cells (DSSCs). The D-π-A molecular design, based on the …
Number of citations: 6 www.mdpi.com
ZW Yang, MX Hu - Journal of Food Processing and …, 2022 - Wiley Online Library
In this study, we investigated the effect of ultrasonic pretreatment on the flavor characteristics of Maillard reaction products (MRPs) because ultrasound enhances the Maillard reaction (…
Number of citations: 1 ifst.onlinelibrary.wiley.com
H Majidzadeh, JJ Wang, AT Chow - Recent advances in …, 2015 - ACS Publications
Detritus material in forested watersheds is the major terrestrial source of dissolved organic matter (DOM) and disinfection by-product (DBP) precursors in source waters. Forest fire …
Number of citations: 15 pubs.acs.org
JJ Wang - 2015 - search.proquest.com
Wildfire occurrence and intensity are increasing worldwide causing severe disturbances to the forested watersheds used for potable water supply. The effects of fire on drinking water …
Number of citations: 0 search.proquest.com
GA Burdock, BM Wagner, RL Smith, IC Munro… - Food …, 1990 - femaflavor.org
0 The Flavor and Extract Manufacturers' Association (FEMA) Expert Panel was formed in response to the provision in the 1958 Food Additive Amendment that exempted those …
Number of citations: 37 www.femaflavor.org

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